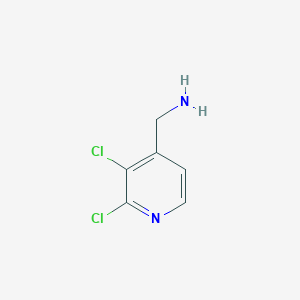
N-Ethyl-4-phenylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-phenylthiazol-2-amine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazole derivatives have been widely studied due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-4-phenylthiazol-2-amine can be synthesized using the Hantzsch method, which involves the cyclization of α-haloketones with thiourea. The reaction typically occurs under mild conditions and yields the desired thiazole derivative with high efficiency . The general reaction scheme is as follows:
Step 1: Synthesis of α-haloketone by reacting a ketone with a halogenating agent.
Step 2: Cyclization of the α-haloketone with thiourea to form the thiazole ring.
Step 3: Alkylation of the thiazole ring with ethyl iodide to introduce the N-ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-phenylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival pathways.
Comparación Con Compuestos Similares
N-Ethyl-4-phenylthiazol-2-amine can be compared with other thiazole derivatives:
Propiedades
Fórmula molecular |
C11H12N2S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
N-ethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-12-11-13-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |
Clave InChI |
GBPDSPQBKICWRK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=CS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)




![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)





